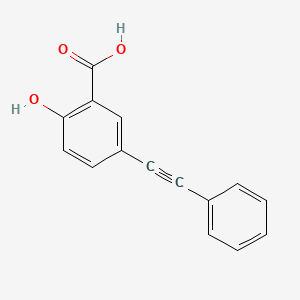

2-Hydroxy-5-(phenylethynyl)benzoic acid

Description

Contextualization within Aromatic Carboxylic Acids and Alkynes

Aromatic carboxylic acids, compounds containing a carboxyl group (-COOH) attached to an aromatic ring, are a cornerstone of organic chemistry with wide-ranging applications, from pharmaceuticals to polymers. Benzoic acid is the simplest example of this class. The presence of the carboxylic acid group confers acidic properties and allows for a variety of chemical transformations.

Alkynes are hydrocarbons containing at least one carbon-carbon triple bond. This triple bond is a region of high electron density, making alkynes reactive and valuable synthons in organic synthesis. The phenylethynyl group in the target molecule introduces a rigid, linear element into the structure, which can significantly influence its molecular interactions and biological activity.

Historical Perspective and Initial Discoveries of Substituted Benzoic Acids

The history of substituted benzoic acids is deeply intertwined with the development of modern chemistry and medicine. Benzoic acid itself was discovered in the 16th century. A pivotal moment in the history of substituted benzoic acids was the isolation and synthesis of salicylic (B10762653) acid (2-hydroxybenzoic acid) in the 19th century, a compound naturally occurring in willow bark that has been used for centuries for its medicinal properties. The subsequent acetylation of salicylic acid led to the creation of one of the most well-known drugs in the world, aspirin. This historical trajectory highlights the long-standing interest in modifying the basic benzoic acid structure to achieve specific therapeutic effects.

Structural Significance of the Phenylethynyl and Hydroxyl Benzoic Acid Moiety

Hydroxyl Group (-OH): The hydroxyl group at the 2-position (ortho to the carboxyl group) is a key feature. It can participate in hydrogen bonding, which can influence the compound's solubility, crystal packing, and interactions with biological targets. In drug design, hydroxyl groups are often crucial for binding to receptor sites.

Carboxyl Group (-COOH): The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is typically ionized at physiological pH. This functionality is often essential for the biological activity of many drugs, as it can interact with key amino acid residues in enzymes and receptors.

Phenylethynyl Group (-C≡C-Ph): The phenylethynyl substituent at the 5-position is a bulky and rigid group. Its presence can have several effects:

Electronic Effects: The alkyne can act as a weak electron-withdrawing group, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Steric Effects: The linear and rigid nature of the phenylethynyl group can impose specific conformational constraints on the molecule, which can be advantageous for selective binding to a biological target.

Hydrophobic Interactions: The phenyl ring of the phenylethynyl group provides a hydrophobic region that can engage in van der Waals interactions with nonpolar pockets in proteins.

The combination of these moieties creates a molecule with a unique electronic and steric profile, suggesting potential for specific biological interactions. Initial research has indicated that 2-Hydroxy-5-(phenylethynyl)benzoic acid possesses anti-inflammatory activity chemicalbook.com.

Overview of Research Trajectories for Similar Compounds

Research into compounds with similar structural features to this compound has explored a variety of therapeutic areas. For instance, the structurally related compound, 4-(2-phenylethynyl)benzoic acid (PEBA), has been identified as a highly bioactive compound that can act as a potent plant growth regulator nih.gov. PEBA has been shown to arrest tomato seed germination and effectively suppress lateral branching in plants nih.gov.

Furthermore, derivatives of salicylic acid continue to be a rich area of investigation. The modification of the salicylic acid scaffold has led to the development of numerous drugs with a wide range of applications, from anti-inflammatory agents to treatments for inflammatory bowel disease sci-hub.seresearchgate.netnih.gov. The exploration of different substituents on the benzoic acid ring is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of various substituted salicylic acid derivatives, including those with halogen or nitro groups, has been pursued to explore their antimicrobial and cytotoxic activities mdpi.comnih.gov.

The research on these similar compounds suggests that the combination of a benzoic acid core with various substituents, particularly those that introduce unique steric and electronic properties like the phenylethynyl group, is a promising avenue for the discovery of new bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-(2-phenylethynyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-14-9-8-12(10-13(14)15(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDHRTJLNUICNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 5 Phenylethynyl Benzoic Acid and Its Analogues

Direct Synthesis Strategies for Phenylethynyl Benzoic Acids

Direct synthesis strategies focus on the formation of the carbon-carbon triple bond that connects the phenyl and benzoic acid moieties. Cross-coupling reactions are the cornerstone of these approaches, providing efficient and versatile routes to the target compounds.

Sonogashira Coupling Approaches to Phenylethynyl Benzoic Acids

The Sonogashira coupling is a powerful and widely employed method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. ambeed.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org The reaction can be carried out under mild conditions, which allows for its application in the synthesis of complex molecules. ambeed.com

The general scheme for the Sonogashira coupling involves the reaction of an aryl halide (iodide, bromide, or triflate) with a terminal alkyne in the presence of a palladium(0) catalyst, a copper(I) salt (typically CuI), and a suitable base, such as an amine (e.g., triethylamine).

Reaction Conditions and Catalysts:

| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temperature | Yield |

| Pd(PPh₃)₂Cl₂ / CuI | 4-Iodotoluene | Phenylacetylene (B144264) | Triethylamine | THF/DMA | 75 °C | Low (<2%) |

| 5% Pd on Alumina (B75360) / 0.1% Cu₂O on Alumina | 4-Iodotoluene | Phenylacetylene | - | DMA | 80 °C | - |

| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | Triethylamine | γ-valerolactone-based ionic liquid | 55 °C | High |

Data extracted from multiple sources.

The choice of catalyst, base, solvent, and temperature can significantly influence the efficiency of the Sonogashira coupling. While traditional systems often employ homogeneous palladium catalysts like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, heterogeneous catalysts such as palladium on alumina have also been utilized. alfa-chemistry.com The reaction is sensitive to oxygen, and thus deoxygenation of the reaction mixture is often necessary to maintain catalyst activity. drugfuture.com

Stephens-Castro Mediated Synthesis of o-Phenylethynylbenzoic Acids

The Stephens-Castro coupling is a cross-coupling reaction that utilizes a copper(I) acetylide and an aryl halide to form a disubstituted alkyne. This reaction is typically carried out in a solvent such as pyridine (B92270) at elevated temperatures. The Stephens-Castro coupling is particularly useful for the synthesis of heterocyclic compounds when a nucleophilic group is present ortho to the aryl halide.

A key feature of the Stephens-Castro reaction is the use of a pre-formed copper(I) acetylide, which reacts with the aryl halide. This is in contrast to the Sonogashira coupling where the copper acetylide is typically generated in situ. The reaction mechanism is thought to be similar to the Rosenmund–von Braun synthesis.

An important application of the Stephens-Castro coupling is the synthesis of isocoumarins from o-iodobenzoic acid. The reaction of o-iodobenzoic acid with copper(I) acetylide can lead to the formation of a disubstituted alkyne which can then cyclize to form the corresponding isocoumarin (B1212949).

Hydrolysis and Ester Cleavage Reactions in Synthesis

In many synthetic routes towards 2-hydroxy-5-(phenylethynyl)benzoic acid, the carboxylic acid functionality is protected as an ester to prevent unwanted side reactions during the cross-coupling steps. The final step in these syntheses is the hydrolysis of the ester to liberate the free carboxylic acid.

Ester hydrolysis can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. To drive the equilibrium towards the products, a large excess of water is typically used. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The products are the carboxylate salt and the corresponding alcohol. Subsequent acidification is required to obtain the free carboxylic acid.

Other Cross-Coupling Methodologies for Arylalkynes

While the Sonogashira coupling is the most common method for synthesizing arylalkynes, other cross-coupling reactions can also be employed. These alternatives can be advantageous in specific cases, for example, when dealing with substrates that are incompatible with the conditions of the Sonogashira reaction.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. The Negishi coupling is known for its high functional group tolerance and has been used for the synthesis of complex molecules. For the synthesis of phenylethynyl benzoic acids, an arylzinc reagent could be coupled with a halo-alkyne, or an alkynylzinc reagent could be coupled with a halo-benzoic acid derivative.

Suzuki Coupling: The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate. This reaction is characterized by its mild reaction conditions, low toxicity of the reagents, and high functional group tolerance. To synthesize phenylethynyl benzoic acids via a Suzuki coupling, an alkynylboron species could be coupled with a halo-benzoic acid derivative.

Copper-Catalyzed Decarboxylative Alkynylation: An alternative approach involves the copper-catalyzed decarboxylative cross-coupling of benzoic acids with terminal alkynes. This method avoids the need for pre-functionalized aryl halides and instead uses readily available carboxylic acids. The reaction typically proceeds in the presence of a copper catalyst and an oxidant.

Functional Group Transformations in Benzoic Acid Scaffolds

An alternative synthetic strategy involves starting with a substituted benzoic acid and introducing the desired functional groups through a series of transformations.

α-Hydroxylation Protocols for Alkynyl Carbonyl Compounds

The introduction of a hydroxyl group at the α-position to a carbonyl group is a key transformation in the synthesis of various biologically active molecules. In the context of synthesizing analogues of this compound, α-hydroxylation of a β-keto ester precursor bearing an alkynyl group can be a crucial step.

Various methods have been developed for the α-hydroxylation of carbonyl compounds, including the use of molecular oxygen, peroxides, and hypervalent iodine reagents.

Examples of α-Hydroxylation Reagents and Conditions:

| Substrate Type | Reagent | Catalyst | Conditions | Product |

| β-Keto ester | Cumene hydroperoxide (CHP) | Chiral salen-zirconium(IV) complex | - | Chiral α-hydroxy β-keto ester |

| β-Keto ester | Air | Salan-copper(II) complex | Visible light | Enantioenriched α-hydroxy β-keto ester |

| β-Keto carbonyls | H₂O₂ | Primary amine and ketone | - | α-hydroxy β-keto carbonyl |

Data extracted from multiple sources.

The enantioselective α-hydroxylation of β-keto esters has been a subject of significant research, with the development of various chiral catalysts to control the stereochemistry of the newly formed hydroxyl group. These methods provide access to optically active building blocks for the synthesis of complex molecules.

Oxidative Cyclization Reactions for Chromone (B188151) Derivatives.

The this compound scaffold is a valuable precursor for the synthesis of chromone derivatives through oxidative cyclization. Chromones are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities. The presence of the hydroxyl and alkynyl groups in a 1,2-relationship on the benzene (B151609) ring allows for intramolecular cyclization to form the chromone core.

Gold-catalyzed cyclization of o-alkynylphenols is a particularly effective method for the synthesis of chromones. rsc.orgnih.govbeilstein-journals.org In this reaction, a gold catalyst, such as a gold(I) or gold(III) complex, activates the alkyne moiety, making it susceptible to nucleophilic attack by the adjacent hydroxyl group. This intramolecular cyclization is followed by an oxidative step to yield the chromone. Various oxidizing agents can be employed to facilitate this transformation.

The reaction can be influenced by the nature of the substituents on both the benzoic acid and the phenylacetylene moieties, as well as the specific gold catalyst and reaction conditions used. This allows for the synthesis of a diverse library of substituted chromones derived from this compound and its analogues.

Table 2: General Conditions for Gold-Catalyzed Chromone Synthesis

| Component | Description |

| Substrate | This compound or its derivatives |

| Catalyst | Gold(I) or Gold(III) complexes (e.g., AuCl, AuCl₃) |

| Reaction Type | Intramolecular Oxidative Cyclization |

| Product | Substituted Chromone |

Preparation of Related Substituted Benzoic Acids

Synthesis of 2-Hydroxy-5-aminobenzoic Acid via Kolbe-Schmitt Reaction.

The Kolbe-Schmitt reaction is a carboxylation reaction that introduces a carboxyl group onto a phenol (B47542). ucla.educambridge.orgwikipedia.orgbyjus.com The synthesis of 2-hydroxy-5-aminobenzoic acid, a related substituted benzoic acid, can be achieved by applying the Kolbe-Schmitt reaction to p-aminophenol.

In this process, p-aminophenol is first treated with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide. This phenoxide is then subjected to carboxylation by heating with carbon dioxide under pressure. The reaction typically proceeds with ortho-carboxylation to yield sodium 2-hydroxy-5-aminobenzoate. Subsequent acidification of the reaction mixture protonates the carboxylate and the amino group, leading to the precipitation of 2-hydroxy-5-aminobenzoic acid.

The regioselectivity of the Kolbe-Schmitt reaction is influenced by the choice of the alkali metal cation and the reaction temperature. While sodium phenoxide generally favors ortho-carboxylation, the use of potassium phenoxide can lead to a higher proportion of the para-isomer.

Table 3: Typical Parameters for the Kolbe-Schmitt Reaction of p-Aminophenol

| Parameter | Condition |

| Starting Material | p-Aminophenol |

| Base | Sodium Hydroxide (NaOH) |

| Carboxylating Agent | Carbon Dioxide (CO₂) |

| Pressure | High pressure (e.g., 100 atm) |

| Temperature | Elevated temperature (e.g., 125-150 °C) |

| Final Step | Acidification (e.g., with H₂SO₄) |

| Major Product | 2-Hydroxy-5-aminobenzoic acid |

Melt-State Synthesis Approaches for Acyl Benzoic Acids.

Melt-state or solvent-free synthesis is an environmentally benign approach that can be applied to the preparation of acyl benzoic acids. This method often involves a Friedel-Crafts acylation reaction where a phenol or a substituted phenol is acylated with a carboxylic acid or its anhydride (B1165640) in the absence of a solvent. ijcps.orgorganic-chemistry.org

One specific example of a melt-state synthesis of a keto acid involves the reaction of an m-aminophenol derivative with phthalic anhydride. google.com The two solid reactants are mixed and heated to a temperature above their melting points, creating a molten reaction medium. The reaction proceeds in the liquid phase to form the corresponding keto acid. Upon completion of the reaction, the product may solidify upon cooling, allowing for separation from any unreacted starting materials which may remain in a liquid phase. This solvent-free approach simplifies the work-up procedure and reduces chemical waste.

The efficiency of such melt-state reactions depends on factors such as the reactivity of the substrates, the reaction temperature, and the reaction time. The absence of a solvent can also lead to different selectivity compared to solution-phase reactions.

Table 4: Example of a Melt-State Synthesis of a Keto Acid

| Reactant 1 | Reactant 2 | Reaction Condition | Product Type |

| m-Aminophenol derivative | Phthalic anhydride | Heating above melting point (solvent-free) | Keto acid |

Chemical Reactivity and Mechanistic Studies Involving 2 Hydroxy 5 Phenylethynyl Benzoic Acid

Oxidative and Reductive Transformations of the Phenylethynyl Moiety

The phenylethynyl group, featuring a carbon-carbon triple bond, is a primary site for oxidative and reductive reactions.

Oxidative Transformations: The alkyne can undergo oxidative cleavage under strong oxidizing conditions, such as with ozone or potassium permanganate. This process breaks the triple bond, typically yielding carboxylic acids. For an internal alkyne like the one in 2-Hydroxy-5-(phenylethynyl)benzoic acid, oxidative cleavage would be expected to break the C≡C bond, leading to the formation of benzoic acid and 3-carboxy-4-hydroxybenzoic acid.

Reductive Transformations: The triple bond can be selectively reduced. Catalytic hydrogenation is a common method for this transformation.

Complete Reduction: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂), the alkyne can be fully reduced to an alkane, yielding 2-Hydroxy-5-(phenylethyl)benzoic acid.

Partial Reduction: To obtain the alkene, specific catalysts are required. The use of Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) typically results in the syn-addition of hydrogen, producing the (Z)-alkene (cis). Conversely, reduction using sodium metal in liquid ammonia (B1221849) favors the anti-addition of hydrogen, yielding the (E)-alkene (trans). The selective hydrogenation of phenylacetylene (B144264) to styrene (B11656) is a crucial industrial process, and various palladium-based catalysts have been developed to achieve high selectivity by preventing over-hydrogenation to ethylbenzene. oaepublish.comresearchgate.net

| Reagents and Conditions | Product | Stereochemistry |

|---|---|---|

| H₂, Pd/C | 2-Hydroxy-5-(phenylethyl)benzoic acid | Alkane (complete reduction) |

| H₂, Lindlar's Catalyst | 2-Hydroxy-5-((Z)-2-phenylethenyl)benzoic acid | Z-alkene (cis) |

| Na, liquid NH₃ | 2-Hydroxy-5-((E)-2-phenylethenyl)benzoic acid | E-alkene (trans) |

Substitution Reactions on the Benzoic Acid Ring

Further substitution on the aromatic ring is governed by the directing effects of the three existing substituents: the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the phenylethynyl (-C≡CPh) group.

Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. lumenlearning.comchemeurope.com

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both induction and resonance. fiveable.me

Phenylethynyl Group (-C≡CPh): This group is generally considered to be weakly deactivating and meta-directing due to the inductive electron-withdrawing nature of the sp-hybridized carbons.

When multiple substituents are present, the position of a new electrophile is determined by the sum of their individual effects. msu.edu In this case, the powerful activating and directing effect of the hydroxyl group dominates. The positions ortho and para to the -OH group are activated. The para position is already occupied by the phenylethynyl group. One ortho position is occupied by the carboxyl group. Therefore, electrophilic aromatic substitution is most likely to occur at the C-3 position, which is ortho to the activating -OH group and meta to the deactivating -COOH and -C≡CPh groups.

Cyclization Pathways and Heterocycle Formation

The proximity of the hydroxyl and phenylethynyl groups allows for various intramolecular cyclization reactions, often catalyzed by transition metals, leading to the formation of oxygen-containing heterocycles.

Cascade reactions, involving a series of intramolecular transformations, can be initiated at the alkyne. For instance, gold-catalyzed cyclization of 2-alkynylphenols is a well-established method for synthesizing benzofurans. rsc.org In the case of this compound, a gold(I) catalyst could activate the alkyne toward nucleophilic attack by the adjacent hydroxyl group. This would initiate a 6-endo-dig cyclization to form a six-membered ring, or a 5-exo-dig cyclization to form a five-membered furan (B31954) ring fused with a transient carbocycle. nih.govnih.gov Such cascade processes can lead to complex polycyclic structures in a single step. beilstein-journals.org

While not a direct reaction of the title compound, its conversion to an allyl ester sets the stage for a potential Claisen rearrangement. The aromatic Claisen rearrangement is a acs.orgacs.org-sigmatropic rearrangement of an allyl phenyl ether. organic-chemistry.orgresearchgate.net A related transformation could be envisioned for the allyl ester of this compound. However, a more direct route to related heterocyclic structures is the halolactonization of 2-alkynylbenzoic acids. For example, treatment with an iodine source (I₂) under mildly basic conditions can lead to iodolactonization, where the carboxylate attacks the activated alkyne to form an iodinated isocoumarin (B1212949) derivative. researchgate.netwikipedia.orgchemistnotes.com This reaction proceeds through a 6-endo-dig cyclization pathway. researchgate.net

| Reaction Type | Key Reagents/Catalysts | Resulting Heterocycle Core |

|---|---|---|

| Gold-Catalyzed Cyclization | Au(I) or Au(III) complexes | Benzofuran or Chromene derivatives |

| Iodolactonization | I₂, NaHCO₃ | Iodinated Isocoumarin |

Decarboxylation and Oxidative Decarboxylation Pathways

The carboxylic acid group can be removed from the aromatic ring through decarboxylation, a reaction often facilitated by heat. Salicylic (B10762653) acid and its derivatives are known to undergo decarboxylation to form phenols. stackexchange.commdpi.com The mechanism for the thermal decarboxylation of salicylic acids in solution is proposed to involve an attack by a proton on the ring carbon atom bonded to the carboxylate group. stackexchange.comacs.org Substituents that increase the electron density of the ring, particularly at the position of carboxylation, tend to increase the rate of this reaction. acs.org

Oxidative decarboxylation provides an alternative pathway, often under milder conditions, using transition metal catalysts. Copper-catalyzed systems are particularly effective for the decarboxylative coupling of benzoic acids. rsc.orgrsc.org These reactions can involve the formation of an aryl-copper intermediate, which can then be functionalized. For example, recent developments have enabled the decarboxylative hydroxylation of benzoic acids using a photoinduced copper ligand-to-metal charge transfer (LMCT) process, which generates aryl radicals for subsequent C-O bond formation. nih.gov This method overcomes the high activation barriers associated with traditional thermal decarboxylation. nih.gov

Electrophilic and Nucleophilic Aromatic Substitution Considerations

Electrophilic Aromatic Substitution (EAS): As discussed in section 5.2, the reactivity and regioselectivity of EAS are controlled by the existing substituents. The hydroxyl group is a powerful ortho, para-director and activator, while the carboxyl and phenylethynyl groups are meta-directing deactivators. pressbooks.publibretexts.org The net effect is strong activation at the C-3 position (ortho to -OH), making it the most probable site for electrophilic attack.

Nucleophilic Aromatic Substitution (NAS): Classical nucleophilic aromatic substitution (SNAr) typically requires two features not present in this compound: a good leaving group (like a halide) and a strong electron-withdrawing group (like a nitro group) positioned ortho or para to it. masterorganicchemistry.com Therefore, the parent molecule is not expected to undergo SNAr reactions readily. However, modern strategies are expanding the scope of NAS. For instance, phenols, which are typically nucleophilic, can be activated towards substitution by coordination with arenophilic π-acid catalysts. acs.org Another novel approach involves the generation of a phenoxyl radical from a halophenol; this radical acts as a powerful electron-withdrawing group, activating the ring and lowering the barrier for nucleophilic substitution by over 20 kcal/mol. nih.govosti.gov While not directly applicable, these advanced concepts highlight potential, non-classical pathways for nucleophilic substitution on phenol-containing rings.

Radical Chemistry and Electron Transfer Mechanisms

While specific research on the radical chemistry and electron transfer mechanisms of this compound is not extensively documented, the reactivity of its core functional groups—the salicylic acid moiety, the phenol (B47542) group, and the phenylethynyl substituent—provides a basis for understanding its potential behavior in these processes. The interplay between these groups is likely to dictate the compound's engagement in radical reactions and its propensity to undergo electron transfer.

The salicylic acid framework, for instance, is known to participate in radical chemistry. Studies on salicylic acid itself have suggested that it can act as a one-electron-donating substrate for enzymes such as catalases and peroxidases. nih.gov This process results in the formation of a salicylic acid free radical. nih.gov Theoretical investigations into the biotransformation of salicylic acid also point to a hypothetical radical pathway initiated by electron abstraction, leading to a resonance-stabilized cation radical. researchgate.net

Furthermore, the phenolic hydroxyl group is a key player in the electrochemical behavior of related compounds. The oxidation of phenols and para-substituted phenols at a glassy carbon electrode is an irreversible, pH-dependent process that occurs in a single step. scispace.comuc.pt This oxidation involves the transfer of an electron and a proton, leading to the formation of a phenoxyl radical. scispace.com The stability of this resulting radical is a critical factor in the antioxidant activity of phenolic compounds, as the delocalization of the radical electron prevents the propagation of further radical reactions. scispace.com

The phenylethynyl substituent introduces a region of high electron density due to its triple bond, which can influence the radical chemistry of the entire molecule. Alkynyl radicals are recognized for their high reactivity and electrophilic character. acs.org The introduction of an alkynyl group into organic molecules is a significant synthetic transformation, and radical alkynylation methods have been developed for this purpose. beilstein-journals.orgnih.govnih.gov These reactions often proceed through an α-addition/β-elimination sequence. acs.orgnih.gov The presence of the phenylethynyl group in this compound could therefore provide an additional site for radical reactions or modulate the stability of radicals formed elsewhere on the molecule.

In the context of electron transfer, salicylic acid has been shown to inhibit mitochondrial electron transport. nih.govnih.gov It can act as both an uncoupler and an inhibitor, appearing to block the flow of electrons from substrate dehydrogenases to the ubiquinone pool. nih.gov This suggests that the salicylic acid portion of this compound could impart similar capabilities, potentially interfering with biological electron transport chains.

Recent advancements in the electrochemical transformations of p-substituted phenols have highlighted the generation of key intermediates such as p-quinone methides and phenol benzyl (B1604629) radicals through anodic oxidation. researchgate.netbohrium.com These intermediates are then utilized in various synthetic applications, including nucleophilic addition and radical-radical cross-coupling reactions. bohrium.com While not directly studied for this compound, these pathways offer a glimpse into the potential electrochemical reactivity of the compound.

Interactive Data Table: Properties of Related Compounds

| Compound/Functional Group | Relevant Chemical Property/Reactivity | Research Finding |

| Salicylic Acid | Radical Formation | Can form a salicylic acid free radical when acting as a one-electron-donating substrate for enzymes. nih.gov |

| Salicylic Acid | Electron Transfer | Inhibits mitochondrial electron transport, blocking electron flow to the ubiquinone pool. nih.gov |

| Phenols | Electrochemical Oxidation | Undergo irreversible, pH-dependent oxidation to form phenoxyl radicals. scispace.comuc.pt |

| Alkynyl Radicals | Reactivity | Highly reactive and electrophilic species. acs.org |

| Alkynylbenziodoxoles | Radical Reactions | Used as reagents in radical alkynylation reactions. beilstein-journals.orgnih.gov |

| p-Substituted Phenols | Electrochemical Transformation | Can generate p-quinone methides and phenol benzyl radicals upon anodic oxidation. researchgate.netbohrium.com |

Derivatives and Analogues of 2 Hydroxy 5 Phenylethynyl Benzoic Acid: Synthesis and Structure Activity Relationships Sar in Academic Research

Synthesis of Substituted Phenylethynyl Benzoic Acid Analogues

The synthesis of analogues of 2-hydroxy-5-(phenylethynyl)benzoic acid is primarily achieved through modern cross-coupling reactions and functional group transformations, allowing for the introduction of a wide array of substituents. The core structure is typically assembled using palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which efficiently connects a terminal alkyne (like phenylacetylene) with an aryl halide.

For instance, a general approach could involve the Sonogashira coupling of a functionalized phenylacetylene (B144264) with a protected 5-iodosalicylic acid derivative. Subsequent deprotection would yield the desired substituted analogue. This modular approach allows for significant diversity in the synthesized compounds. nih.gov

Alkoxy and Halogenated Derivatives

The synthesis of alkoxy and halogenated derivatives on either the benzoic acid ring or the terminal phenyl ring allows for systematic tuning of the molecule's steric and electronic properties.

Alkoxy Derivatives: These are typically prepared by reacting a precursor containing a hydroxyl group with an alkyl halide under basic conditions (Williamson ether synthesis). For example, synthesizing a methoxy (B1213986) derivative could involve the methylation of a corresponding hydroxy-substituted precursor. Alternatively, commercially available alkoxy-substituted phenylacetylenes or halogenated benzoic acids can be used as starting materials in coupling reactions. pleiades.onlinegoogle.com

Halogenated Derivatives: Halogens can be introduced at various stages of the synthesis. Direct electrophilic halogenation of the aromatic rings is a common method. The choice of halogenating agent and reaction conditions can control the position and degree of halogenation. Alternatively, halogen-substituted starting materials, such as 4-bromophenylacetylene or a halogenated 5-iodosalicylic acid, can be employed in the key coupling step to build the final molecule.

Phenylethyl and Phenyldiazenyl Analogues

Modifying the ethynyl (B1212043) linker to a phenylethyl or phenyldiazenyl group drastically alters the geometry and electronic nature of the molecular scaffold.

Phenylethyl Analogues: The phenylethyl analogue, which features a saturated two-carbon linker, can be readily synthesized by the catalytic hydrogenation of the alkyne bond in this compound. Using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere would reduce the triple bond to a single bond, yielding the corresponding 2-hydroxy-5-(phenylethyl)benzoic acid.

Phenyldiazenyl Analogues: The synthesis of phenyldiazenyl analogues involves the formation of an azo (-N=N-) linkage. A common method is the diazotization of an aniline (B41778) derivative followed by an azo coupling reaction with a phenol (B47542), such as salicylic (B10762653) acid. For example, reacting diazotized aniline with 2-hydroxybenzoic acid under appropriate pH conditions would yield a 2-hydroxy-5-(phenyldiazenyl)benzoic acid analogue. researchgate.netlongdom.orgnih.gov The synthesis of a related compound, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, has been reported through the refluxing of 5-arylazosalicylaldehyde with hydroxylamine (B1172632) hydrochloride. longdom.org

Rational Design of Derivatives for Targeted Chemical Activities

The rational design of derivatives is a strategic process that leverages computational and mechanistic insights to create molecules with enhanced or specific chemical or biological activities. rsc.org This approach moves beyond random screening by predicting how structural changes will affect a molecule's properties.

For the this compound scaffold, rational design may involve:

Computational Docking: If a biological target is known, molecular docking studies can predict the binding orientation of the parent compound within the target's active site. nih.gov These models can reveal opportunities for improved interactions. For example, a derivative might be designed with an additional hydrogen bond donor or acceptor to engage with a specific amino acid residue, thereby increasing binding affinity. nih.gov

Pharmacophore Modeling: By identifying the key structural features (the pharmacophore) responsible for a known activity in a class of molecules, new derivatives can be designed to better fit the model. For the salicylic acid moiety, features like the carboxylic acid and the phenolic hydroxyl are often crucial for its activity.

Bioisosteric Replacement: This involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's characteristics. For instance, the carboxylic acid group could be replaced with a tetrazole or hydroxamic acid to modulate acidity and cell permeability.

Structure-Activity Relationship (SAR) Insights from Modified Scaffolds

Structure-Activity Relationship (SAR) studies systematically investigate how changes in a molecule's structure affect its chemical or biological activity. By synthesizing and testing a series of related compounds, researchers can deduce which functional groups and structural features are important for a desired outcome. figshare.com

Influence of Substituents on Electronic Properties and Reactivity

The addition of substituents to the aromatic rings of this compound can significantly alter its electronic properties, such as acidity (pKa) and electron distribution, which in turn affects its reactivity. psu.edu

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halogens pull electron density away from the aromatic ring. When placed on the benzoic acid ring, an EWG increases the acidity of the carboxylic acid (lowers the pKa) by stabilizing the resulting carboxylate anion through inductive or resonance effects. psu.eduresearchgate.net

Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) and alkyl (-R) groups donate electron density to the aromatic ring. An EDG on the benzoic acid ring decreases the acidity of the carboxylic acid (raises the pKa) by destabilizing the carboxylate anion. psu.eduresearchgate.net

The following table summarizes the expected effects of various substituents on the acidity of a benzoic acid derivative.

| Substituent | Classification | Expected Effect on Acidity (pKa) |

| -NO₂ | Strong EWG | Increase (Lower pKa) |

| -Cl, -Br | Halogen (EWG) | Increase (Lower pKa) |

| -H | Reference | Baseline |

| -CH₃ | Weak EDG | Decrease (Higher pKa) |

| -OCH₃ | Strong EDG | Decrease (Higher pKa) |

These electronic modifications can also influence the molecule's susceptibility to nucleophilic or electrophilic attack and its ability to participate in redox reactions.

Positional Isomerism and its Impact on Chemical Behavior

Positional isomerism—the different placement of functional groups on the aromatic scaffold—has a profound impact on the molecule's properties and behavior. nih.gov For a disubstituted benzene (B151609) ring like hydroxybenzoic acid, the ortho (1,2), meta (1,3), and para (1,4) arrangements result in distinct molecules. ju.edu.jo

Intramolecular Hydrogen Bonding: The ortho isomer, 2-hydroxybenzoic acid (salicylic acid), is unique in its ability to form a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid. ju.edu.jo This interaction locks the molecule in a specific conformation, increases its lipophilicity, and affects its acidity compared to the meta and para isomers, which can only form intermolecular hydrogen bonds.

Steric Effects: The proximity of substituents in ortho isomers can lead to steric hindrance, which may influence the molecule's ability to adopt a planar conformation or interact with other molecules.

Applications of 2 Hydroxy 5 Phenylethynyl Benzoic Acid in Materials Science and Supramolecular Chemistry

Role as Building Blocks in Organic Synthesis

2-Hydroxy-5-(phenylethynyl)benzoic acid serves as a valuable building block in organic synthesis, providing a scaffold for the construction of more complex molecules. Its functional groups—hydroxyl, carboxylic acid, and the terminal alkyne—can be selectively modified to introduce new functionalities and build larger molecular architectures. For instance, the carboxylic acid and hydroxyl groups can participate in esterification and etherification reactions, respectively, while the phenylethynyl group can undergo various reactions typical of alkynes, such as click chemistry or coupling reactions.

The synthesis of derivatives of this benzoic acid has been explored, highlighting its utility as a precursor. For example, related structures such as 2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid have been synthesized, demonstrating the feasibility of elaborating the phenylethynyl portion of the molecule. chemicalbook.com The preparation of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid further illustrates the adaptability of the benzoic acid core for creating compounds with potential therapeutic applications. google.com These examples underscore the role of the this compound framework as a foundational element for creating a diverse range of organic compounds with tailored properties.

Integration into Polymer and Supramolecular Frameworks

The rigid and functional nature of this compound makes it an attractive candidate for incorporation into polymers and supramolecular frameworks, including metal-organic frameworks (MOFs). The carboxylic acid group can coordinate with metal ions to form coordination polymers and MOFs, while the extended aromatic system can contribute to the structural rigidity and potential electronic properties of the resulting materials.

While direct integration of this compound into polymers is an area of ongoing research, the principles of incorporating similar benzoic acid derivatives are well-established. For example, benzoic acid and its derivatives have been shown to be segregated in the crystalline cavities of polymers like syndiotactic polystyrene, where they can exist as dimers or isolated molecules, influencing the polymer's properties.

In the context of supramolecular frameworks, the ability of benzoic acids to form hydrogen-bonded assemblies is a key feature. These interactions, along with π-π stacking of the aromatic rings, can direct the self-assembly of complex architectures. In MOFs, the geometry and functionality of the organic linker are crucial in determining the topology and properties of the resulting framework. The linear phenylethynyl group in this compound can act as a rigid spacer, leading to the formation of porous materials with potential applications in gas storage and separation. The functional groups also offer sites for post-synthetic modification, allowing for the tuning of the framework's properties. researchgate.net

Use in Self-Assembly Monolayer Materials for Organic Electronic Devices

Self-assembled monolayers (SAMs) are highly ordered molecular layers formed spontaneously on a substrate, and they play a crucial role in tuning the interfacial properties of organic electronic devices. Carboxylic acids are known to form robust SAMs on various metal oxide surfaces, such as indium tin oxide (ITO), which is a common transparent electrode in organic electronics.

This compound, with its carboxylic acid anchoring group, is a suitable candidate for forming SAMs. These monolayers can modify the work function of the electrode, which in turn can improve charge injection efficiency into the organic semiconductor layer. The dipole moment of the molecule and its orientation on the surface are key factors that determine the extent of this modification. The rigid phenylethynyl unit can contribute to the formation of well-ordered and densely packed monolayers, which is essential for achieving uniform interfacial properties and device performance. The ability to form these stable monolayers is critical for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells.

Design of Functional Materials with Tunable Properties

The structural and electronic characteristics of this compound make it a versatile component for the design of functional materials with properties that can be tailored for specific applications.

In the field of OLEDs, the performance of the device is highly dependent on the properties of the organic materials used. While this compound itself may not be the primary light-emitting component, its derivatives can be explored as host materials or as components in charge-transporting layers. The phenylethynyl group provides a conjugated system that can be extended to tune the electronic properties, such as the HOMO and LUMO energy levels, to match other materials in the OLED stack for efficient charge transport and recombination.

Research on benzoic acid-treated conducting polymers, such as PEDOT:PSS, has shown enhanced conductivity, which is beneficial for their use as electrodes in flexible OLEDs. researchgate.netnih.gov This suggests that benzoic acid derivatives, including this compound, could be used to modify the surface of electrodes to improve device performance, such as lowering the operating voltage and increasing the luminance. researchgate.netnih.gov

Coordination polymers, particularly MOFs, with porous structures are of great interest for catalysis, gas storage, and as templates for the synthesis of other materials. The use of this compound as an organic linker in the synthesis of MOFs could lead to the formation of mesoporous materials. The rigid and linear nature of the phenylethynyl group can help in creating larger pores compared to what is achievable with smaller linkers.

Furthermore, the carbon-rich structure of this compound makes its corresponding MOFs interesting precursors for carbonization. Upon heating under an inert atmosphere, the organic linkers can be converted into a porous carbon network within the original MOF morphology. The resulting carbon materials can have high surface areas and tunable porosity, making them suitable for applications in energy storage, such as supercapacitors and battery electrodes. The presence of the alkyne group in the linker could potentially influence the carbonization process and the properties of the final carbon material.

Coordination Chemistry of 2 Hydroxy 5 Phenylethynyl Benzoic Acid and Its Analogues

Ligand Design and Chelation Modes

The molecular structure of 2-Hydroxy-5-(phenylethynyl)benzoic acid presents multiple potential coordination sites for metal ions, primarily through the carboxylate and phenolate (B1203915) moieties, with the possibility of participation from the alkynyl group.

Carboxylic Acid and Hydroxyl Group Coordination

Based on the well-documented behavior of salicylic (B10762653) acid and its derivatives, the primary mode of chelation for this compound is expected to involve the carboxylate and hydroxyl groups. ijesi.orgiosrjournals.org Upon deprotonation, these groups can form a stable six-membered chelate ring with a metal center. The coordination can occur in a bidentate fashion, where both the carboxylate oxygen and the phenolate oxygen bind to a single metal ion. ijesi.org Alternatively, bridging coordination modes are also possible, where the carboxylate group, in particular, can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. ijesi.org

Alkynyl Group Participation in Coordination

The phenylethynyl substituent introduces an interesting and less common potential coordination site. The π-system of the carbon-carbon triple bond can interact with transition metals, a phenomenon well-established in organometallic chemistry. numberanalytics.comnumberanalytics.com This interaction can take several forms, including η²-coordination, where the alkyne acts as a two-electron donor, or by acting as a bridging ligand between two metal centers. numberanalytics.comnumberanalytics.com The involvement of the alkynyl group in coordination would likely depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. However, without experimental evidence, the extent to which the alkynyl group of this compound participates in coordination remains speculative.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of metal-salicylate complexes. These methods typically involve the reaction of a metal salt with the ligand in a suitable solvent, often with the addition of a base to facilitate deprotonation of the carboxylic acid and hydroxyl groups.

Transition Metal Complexes (e.g., Ni(II), Zn(II), Cu(I), Fe)

Given the affinity of carboxylate and phenolate groups for a wide range of metal ions, it is anticipated that this compound could form stable complexes with various transition metals, including but not limited to nickel(II), zinc(II), copper(I), and iron(III). iosrjournals.orgchesci.comorientjchem.org The stoichiometry and geometry of these complexes would be influenced by the coordination preferences of the specific metal ion. For instance, Ni(II) and Zn(II) could potentially form tetrahedral or octahedral complexes, while Cu(I) might favor linear or trigonal planar geometries.

Catalytic Applications of Metal Complexes Derived from Phenylethynyl Benzoic Acids

Metal complexes derived from ligands bearing both a salicylic acid moiety and a phenylethynyl group hold potential for catalytic applications, although this remains an unexplored area of research for this specific ligand. The combination of a redox-active metal center and the electronic properties of the phenylethynyl substituent could lead to novel catalytic activities. For example, such complexes could potentially be investigated as catalysts in cross-coupling reactions, where the alkynyl group might play a role in the catalytic cycle. numberanalytics.comnumberanalytics.com Furthermore, the established catalytic activity of some metal-salicylate complexes in various organic transformations suggests that complexes of this compound could also exhibit interesting catalytic properties. ijesi.org However, without any reported studies, these potential applications are purely hypothetical.

Dual-Catalytic Systems in Organic Transformations

Dual-catalytic systems, which involve the simultaneous operation of two distinct catalytic cycles, have gained significant attention for their ability to enable challenging organic transformations. The targeted design of ligands is crucial for the efficacy of these systems, as they must effectively coordinate with metal centers to facilitate key elementary steps such as oxidative addition, reductive elimination, and transmetalation.

While direct experimental data on the application of this compound in dual catalysis is not extensively documented, the behavior of analogous salicylic acid derivatives provides valuable insights. Salicylic acids can act as bidentate ligands, coordinating to a metal center through both the carboxylate and hydroxyl groups. This chelation can enhance the stability and modulate the reactivity of the resulting metal complex.

The phenylethynyl substituent at the 5-position of the salicylic acid backbone is expected to exert significant electronic effects on the metal center. The alkyne functionality is electron-withdrawing through an inductive effect, while the phenyl group can participate in resonance delocalization. These electronic properties can influence the electron density at the metal center, thereby affecting its catalytic activity. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligands plays a critical role in the efficiency of the catalytic cycle. A more electron-deficient metal center, potentially induced by the phenylethynyl group, could facilitate the reductive elimination step, which is often rate-determining.

The table below summarizes the potential effects of the phenylethynyl substituent on the properties of a hypothetical metal complex relevant to dual catalysis, based on general principles of coordination chemistry and ligand effects.

| Property | Expected Influence of the Phenylethynyl Group | Rationale |

| Lewis Acidity of Metal Center | Increased | The electron-withdrawing nature of the alkyne can decrease electron density on the metal. |

| Stability of the Complex | Potentially Enhanced | The rigid, planar structure of the phenylethynyl group may promote favorable packing and intermolecular interactions in the solid state. |

| Reductive Elimination Rate | Potentially Accelerated | A more electron-deficient metal center can favor the reductive elimination of the product. |

| Oxidative Addition Rate | Potentially Retarded | A more electron-deficient metal center may be less inclined to undergo oxidative addition. |

It is important to note that these are predicted effects, and the actual catalytic performance would depend on the specific metal, the other ligands in the coordination sphere, and the reaction conditions.

Chemical Fixation of CO₂ (Relevant to coordination chemistry applications)

The chemical fixation of carbon dioxide is a field of intense research, driven by the need to address climate change and to utilize CO₂ as a renewable C1 feedstock. Metal-catalyzed cycloaddition of CO₂ to epoxides to form cyclic carbonates is a particularly attractive transformation. The design of efficient catalysts for this process is a key challenge, and the ligand environment around the metal center is of paramount importance.

Again, while specific studies on this compound in CO₂ fixation are scarce, the coordination chemistry of related salicylic acid-based ligands offers a foundation for discussion. In many catalytic systems for CO₂ cycloaddition, the catalyst plays a dual role: the metal center acts as a Lewis acid to activate the epoxide, and a Lewis basic site (often from the ligand or a co-catalyst) activates the CO₂.

A metal complex of this compound could potentially serve as an effective catalyst for this transformation. The salicylic acid moiety can provide the necessary coordination sites for the metal, while the phenylethynyl group can modulate the electronic properties of the catalyst. The increased Lewis acidity of the metal center, as postulated above, could enhance its ability to activate the epoxide ring.

Below is a table outlining the potential role of a this compound-metal complex in the cycloaddition of CO₂ to epoxides.

| Catalytic Step | Potential Role of the Ligand/Complex |

| Epoxide Activation | The metal center, rendered more Lewis acidic by the phenylethynyl group, coordinates to and polarizes the epoxide. |

| CO₂ Activation | The carboxylate or hydroxyl oxygen atoms could potentially interact with and activate the CO₂ molecule, although this role is often fulfilled by a co-catalyst. |

| Nucleophilic Attack | A nucleophile (e.g., a halide from a co-catalyst) opens the epoxide ring. |

| Carbonate Formation | The activated CO₂ inserts into the metal-alkoxide bond formed after ring-opening. |

| Ring Closure and Catalyst Regeneration | The cyclic carbonate is released, and the catalyst is regenerated for the next cycle. |

Biological Activity and Mechanistic Insights of 2 Hydroxy 5 Phenylethynyl Benzoic Acid in Non Clinical Research

Enzyme Inhibition and Molecular Interactions

Research into 2-Hydroxy-5-(phenylethynyl)benzoic acid has identified it as a potent inhibitor of specific protein phosphatases. Its chemical structure, featuring a salicylic (B10762653) acid core, allows it to mimic endogenous molecules and interact with the active sites of enzymes, leading to the modulation of their activity.

The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase-2 (SHP2) is a key enzyme in cellular signaling pathways. acs.orgcapes.gov.br A common strategy for inhibiting such phosphatases is the development of molecules that can mimic phosphotyrosine (pTyr), the natural substrate. nih.gov Salicylic acid and its derivatives have been identified as effective non-phosphorus-containing pTyr mimetics. nih.govnih.gov The characteristic carboxylic acid and hydroxyl groups of the salicylic acid core can provide the necessary functionality to interact with the active site of protein tyrosine phosphatases (PTPs) in a manner similar to the phosphoryl group of pTyr. nih.gov

While this compound is structurally a salicylic acid derivative, its specific inhibitory activity against SHP2 is understood through the broader class of compounds. The salicylic acid moiety is designed to bind to the enzyme's active site, while the appended chemical groups, such as the phenylethynyl group, can interact with adjacent regions to enhance affinity and selectivity. acs.org

Ubiquitin-like domain-containing C-terminal domain phosphatase 1 (UBLCP1) is a phosphatase that negatively regulates the activity of the proteasome, a critical complex for protein degradation in cells. nih.gov In a focused screening of a salicylic acid-based chemical library, this compound (identified as compound 13 in the study) was discovered to be the first potent and selective inhibitor of UBLCP1. nih.gov

The compound demonstrates competitive inhibition with respect to the substrate. nih.gov This inhibition is potent, with measured constants indicating a strong interaction with the enzyme. nih.gov The successful inhibition of UBLCP1 in a cellular context leads to an upregulation of nuclear proteasome activity, highlighting the compound's potential as a chemical probe for studying proteasome function. nih.gov

| Target Enzyme | Inhibitor Compound | Inhibition Mode | Efficacy (Ki) |

| UBLCP1 | This compound | Competitive | 1.0 ± 0.1 µM |

Data sourced from a study on UBLCP1 inhibition. nih.gov

The mechanism of action for salicylic acid-based inhibitors involves a bidentate structure that targets both the enzyme's active site and an adjacent binding pocket. nih.gov The salicylic acid core of this compound is expected to occupy the active-site pocket of the phosphatase, where it forms extensive interactions with key amino acid residues. nih.gov

For the related enzyme SHP2, structural studies of a similar inhibitor revealed that the salicylic acid moiety engages with the P-loop, the pTyr recognition loop, and the WPD loop, which are all critical for catalytic activity. nih.gov Selectivity for a specific phosphatase, such as UBLCP1, is achieved through the phenylethynyl portion of the molecule. nih.gov This "diversity element" extends from the active site to interact with unique, less-conserved subpockets near the active site. acs.orgnih.gov This targeted interaction with peripheral sites is the basis for the compound's high selectivity, with studies showing it has greater than 5-fold selectivity for UBLCP1 over a large panel of other protein phosphatases. nih.gov

Plant Physiology and Chemical Regulation Studies

While direct research on this compound in plant science is not widely documented, studies on a closely related structural analog, 4-(2-phenylethynyl)benzoic acid (PEBA), which lacks the 2-hydroxy group, provide significant insights into the potential effects of this class of compounds on plant growth and development.

Research has identified 4-(2-phenylethynyl)benzoic acid (PEBA) as a highly bioactive compound with potent effects on plant development. nih.gov It has been shown to effectively arrest the seed germination of tomato at very low concentrations. nih.gov

| Biological Effect | Plant Model | Effective Concentration |

| Arrested Seed Germination | Tomato | 0.5 µM |

| Suppressed Lateral Branching | Tomato | 10-100 µM |

Data is for the related compound 4-(2-phenylethynyl)benzoic acid (PEBA). nih.gov

The mechanism behind the observed inhibitory effects of PEBA in plants has been linked to its influence on plant hormones. nih.gov The suppression of tomato seed germination by PEBA is associated with a reduction in the accumulation of Gibberellin A1 (GA1), a key hormone that promotes germination. nih.gov Additionally, the compound's ability to inhibit lateral bud outgrowth is related to broader perturbations in plant hormone signaling pathways. nih.gov

Modulation of Reactive Oxygen Species (ROS) Generation

Non-clinical research has indicated that benzoic acid derivatives can influence the generation of reactive oxygen species (ROS), which are critical signaling molecules in plants. While direct studies on this compound are not extensively available, research on its isomer, 4-(2-phenylethynyl)-benzoic acid (PEBA), provides significant insights. The inhibitory effect of PEBA on tomato seed germination has been associated with the suppression of ROS generation. nih.gov This suggests that compounds within this structural class may play a role in modulating oxidative stress within plant tissues. Generally, benzoic acid and its hydroxylated derivatives are recognized for their capacity to alleviate oxidative stress by enhancing antioxidant defense mechanisms in plants. nih.gov

Gene Expression Profiling related to Secondary Metabolism and ABC Transporters

The molecular mechanisms underlying the biological activity of benzoic acid derivatives often involve significant alterations in gene expression. Studies on the isomer 4-(2-phenylethynyl)-benzoic acid (PEBA) have shown that its effects on lateral bud outgrowth in plants are related to the modulation of genes involved in secondary metabolism and those encoding ATP-binding cassette (ABC) transporters. nih.gov ABC transporters are integral membrane proteins that play crucial roles in transporting a wide variety of substrates, including hormones and secondary metabolites, across cellular membranes. By influencing the expression of these genes, compounds like PEBA can perturb hormonal balances and metabolic pathways, thereby affecting plant growth and development. nih.gov

Stress Tolerance Induction in Plants by Benzoic Acid Derivatives

A significant body of research supports the role of benzoic acid and its derivatives in inducing stress tolerance in plants. proquest.comresearchgate.net These compounds are considered vital in helping plants respond to both biotic and abiotic stresses. nih.gov The benzoic acid structural moiety is thought to be the fundamental functional component responsible for imparting stress tolerance. proquest.comresearchgate.net

Exogenous application of benzoic acid has been shown to improve drought tolerance in soybean plants by positively modulating growth, yield, and physiological attributes. cropj.com It is considered a biosynthetic precursor to salicylic acid, a well-known plant hormone involved in systemic acquired resistance and stress signaling. idosi.org Research on various benzoic acid derivatives has demonstrated their effectiveness in inducing tolerance to a range of environmental challenges, including heat, drought, and chilling stress. proquest.comresearchgate.net This protective effect is often linked to the enhancement of the plant's antioxidant defense machinery. nih.gov

Table 1: Effects of Benzoic Acid (BZA) Treatment on Soybean Growth Under Drought Stress cropj.com

| Parameter | Treatment | Improvement (%) |

| Plant Height | DBZA | 3.81 |

| Leaf Area | DBZA | 11.90 |

| Stem Diameter | DBZA | 23.50 |

| Number of Leaves | DBZA | 11.62 |

| DBZA: Benzoic acid application under drought conditions. |

Table 2: Effects of Benzoic Acid (BZA) on Soybean Gas-Exchange Under Drought Conditions cropj.com

| Parameter | Treatment | Enhancement (%) |

| Net Photosynthesis | DBZA | 11.54 |

| Transpiration Rate | DBZA | 7.24 |

| Stomatal Conductance | DBZA | 7.57 |

| Water Use Efficiency | DBZA | 8.83 |

| DBZA: Benzoic acid application under drought conditions. |

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a protein (receptor), providing insights into the molecular basis of their interaction. This method is widely applied in the study of benzoic acid derivatives to understand their mechanism of action. For instance, molecular docking studies on 2-hydroxybenzoic acid derivatives have been instrumental in identifying and optimizing selective inhibitors for enzymes like SIRT5, a sirtuin deacetylase. nih.gov These studies reveal key interactions, such as the formation of salt bridges and hydrogen bonds between the carboxylate and hydroxyl groups of the benzoic acid moiety and specific amino acid residues (e.g., Arg105, Tyr102, Val221) in the active site of the target protein. nih.gov

Similarly, docking analyses have been performed on other benzoic acid derivatives to assess their potential as inhibitors of enzymes like carbonic anhydrase. niscpr.res.inresearchgate.net These computational studies help in understanding structure-activity relationships and guide the design of more potent and selective molecules. While specific molecular docking studies for this compound were not found, the existing research on related compounds underscores the utility of this approach in elucidating the ligand-receptor interactions that govern the biological activities of this chemical class. nih.gov

Future Research Directions and Emerging Paradigms for 2 Hydroxy 5 Phenylethynyl Benzoic Acid Research

Advanced Synthetic Methodologies and Sustainable Chemistry Approaches

The future synthesis of 2-Hydroxy-5-(phenylethynyl)benzoic acid and its derivatives will likely be dominated by the principles of green and sustainable chemistry. Traditional synthetic routes often rely on harsh reaction conditions, stoichiometric reagents, and volatile organic solvents. Emerging paradigms will focus on minimizing environmental impact through innovative catalytic systems and reaction media.

Future research should explore methodologies such as:

Catalytic Sonogashira Coupling: While the Sonogashira coupling is a standard method for forming carbon-carbon triple bonds, future work could focus on developing more sustainable versions. This includes the use of copper-free catalysts to mitigate toxicity concerns and the implementation of recyclable catalytic systems, such as those supported on magnetic nanoparticles or polymers.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. The development of a continuous flow process for the synthesis of this compound would represent a significant advancement in its efficient and sustainable production.

Bio-based Solvents and Catalysts: The exploration of renewable resources in chemical synthesis is a burgeoning field. Research into the use of bio-derived solvents and potentially enzyme-catalyzed steps in the synthesis of this compound could dramatically reduce its environmental footprint.

| Synthetic Approach | Key Advantages | Potential Research Focus |

|---|---|---|

| Copper-Free Sonogashira Coupling | Reduced metal toxicity, milder reaction conditions | Development of novel palladium and phosphine (B1218219) ligand systems |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control | Optimization of reactor design and reaction parameters |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalysts | Identification and engineering of enzymes for key synthetic steps |

Exploration of Novel Applications in Niche Materials Science Fields

The rigid, conjugated structure of this compound suggests its potential utility in various materials science applications. The phenylethynyl moiety can impart desirable photophysical and electronic properties, while the carboxylic acid and hydroxyl groups provide handles for further functionalization and incorporation into larger molecular architectures.

Future investigations in this area could include:

Organic Electronics: The extended π-system of the molecule makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research could focus on synthesizing derivatives with tailored electronic properties and evaluating their performance in device prototypes.

Luminescent Probes: The inherent fluorescence of the phenylethynyl group could be harnessed for the development of chemosensors. By introducing specific binding sites, derivatives of this compound could be designed to signal the presence of metal ions, anions, or biologically relevant molecules through changes in their emission spectra.

Polymer Chemistry: The carboxylic acid functionality allows for the incorporation of this compound as a monomer in the synthesis of novel polymers. These materials could exhibit interesting thermal, mechanical, and optical properties, with potential applications as high-performance plastics or functional coatings.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the fundamental properties of this compound is crucial for its rational design and application. Advanced spectroscopic and computational methods will play a pivotal role in elucidating its electronic structure, excited-state dynamics, and intermolecular interactions.

Key research avenues include:

Ultrafast Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can provide invaluable insights into the photophysical processes that occur upon photoexcitation. This knowledge is essential for optimizing its performance in light-driven applications.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict molecular geometries, electronic properties, and spectroscopic signatures. nih.gov These theoretical studies can guide synthetic efforts and aid in the interpretation of experimental data.

Solid-State NMR and X-ray Diffraction: Characterizing the packing and intermolecular interactions of this compound in the solid state is important for understanding its bulk properties. Solid-state NMR and single-crystal X-ray diffraction can provide detailed structural information.

| Technique | Information Gained | Relevance |

|---|---|---|

| Transient Absorption Spectroscopy | Excited-state lifetimes, charge transfer dynamics | Optimization for organic electronics |

| Density Functional Theory (DFT) | Molecular orbitals, electronic transitions, reaction pathways | Guiding rational design of derivatives |

| Single-Crystal X-ray Diffraction | Precise molecular structure and packing in the solid state | Understanding bulk material properties |

Design and Synthesis of Next-Generation Derivatives with Enhanced Specificity

The core structure of this compound provides a versatile scaffold for the synthesis of a wide array of derivatives with tailored properties. Future research will focus on the rational design of next-generation analogs with enhanced performance in specific applications.

Strategies for derivative design may include:

Modulation of the Phenyl Ring: Substitution on the terminal phenyl ring of the phenylethynyl group can be used to tune the electronic and photophysical properties of the molecule. Electron-donating or -withdrawing groups can be introduced to modulate the HOMO-LUMO gap and influence emission wavelengths.

Functionalization of the Salicylic (B10762653) Acid Moiety: The carboxylic acid and hydroxyl groups can be esterified, amidated, or otherwise modified to alter solubility, introduce new functionalities, or attach the molecule to other substrates.

Bioisosteric Replacement: For biological applications, replacing certain functional groups with bioisosteres can improve pharmacokinetic properties and target engagement. For instance, the carboxylic acid could be replaced with a tetrazole or hydroxamic acid.

Expanding Biological Investigations into New Target Systems and Pathways

While the biological activity of this compound is not yet extensively documented, its structural similarity to other bioactive benzoic acid derivatives suggests a high potential for pharmacological activity. A related isomer, 4-(2-phenylethynyl)benzoic acid (PEBA), has been identified as a potent plant growth regulator, indicating that this class of compounds can interact with biological systems. oup.comdeepdyve.comnih.gov

Future biological investigations should explore:

Screening against Diverse Biological Targets: The compound and its derivatives should be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify potential therapeutic applications.

Antiproliferative and Anti-inflammatory Activity: Salicylic acid and its derivatives are well-known for their anti-inflammatory and antiproliferative effects. It would be valuable to investigate whether the introduction of the phenylethynyl group modulates these activities.

Agrochemical Applications: Building on the findings for PEBA, this compound and its analogs could be explored for their potential as herbicides, fungicides, or plant growth regulators. oup.comdeepdyve.comnih.gov

The exploration of this compound is still in its nascent stages. The future research directions outlined here provide a roadmap for unlocking the full potential of this intriguing molecule, from the development of sustainable synthetic methods to the discovery of novel applications in materials science and medicine. The interdisciplinary nature of this research will undoubtedly lead to exciting discoveries and technological innovations.

Q & A

Q. What are the recommended synthetic routes for 2-hydroxy-5-(phenylethynyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves coupling reactions between halogenated benzoic acid derivatives and terminal alkynes. For example, a Sonogashira coupling could be employed using 5-bromo-2-hydroxybenzoic acid and phenylacetylene under palladium catalysis (Pd(PPh₃)₄) with copper iodide as a co-catalyst . Key parameters include:

- Solvent system : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.

- Temperature : Optimize between 60–80°C to balance reaction rate and side-product formation.

- Base : Triethylamine or K₂CO₃ to deprotonate the hydroxyl group and facilitate coupling .

Monitor reaction progress via TLC or HPLC. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) to assess purity >98% .

- Structural Confirmation :

- Mass Spectrometry (LC-MS) : Confirm molecular ion peak (e.g., [M-H]⁻ at m/z calculated for C₁₅H₁₀O₃: 238.06) .

- FT-IR : Identify characteristic peaks (e.g., O-H stretch ~3000 cm⁻¹, C≡C stretch ~2100 cm⁻¹) .

- ¹H/¹³C NMR : Assign signals for phenolic -OH (~12 ppm), ethynyl protons (~3 ppm), and aromatic protons (6.5–8 ppm) .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

- Methodological Answer :

- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 7.4). Adjust pH to enhance solubility (e.g., sodium bicarbonate for deprotonation) .

- Stability :

- Short-term : Store at 4°C in dark, anhydrous conditions to prevent hydrolysis of the ethynyl group.

- Long-term : Lyophilize and store at -20°C under argon to avoid oxidation .

Advanced Research Questions

Q. How do electronic effects of the phenylethynyl substituent influence the compound’s reactivity in further functionalization?

- Methodological Answer : The ethynyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the para position of the hydroxyl group. For example:

- Nitration : Use HNO₃/H₂SO₄ at 0°C to introduce nitro groups at the 4-position.

- Sulfonation : SO₃ in H₂SO₄ targets the same position.

Monitor regioselectivity via computational modeling (DFT calculations for charge distribution) and validate with NOESY NMR .

Q. What strategies can mitigate low yields in large-scale synthesis due to by-product formation?

- Methodological Answer :

- By-product Analysis : Identify impurities via GC-MS or LC-MS (e.g., dimerization of ethynyl groups).

- Optimization :

- Catalyst Loading : Reduce Pd catalyst to 1 mol% to minimize metal-mediated side reactions.

- Microwave-Assisted Synthesis : Enhance reaction homogeneity and reduce time (e.g., 30 min at 100°C) .

- Workup : Use scavenger resins (e.g., QuadraSil MP) to remove residual palladium .

Q. How can computational methods predict the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets of kinases (e.g., EGFR). Focus on hydrogen bonding (phenolic -OH with Lys721) and π-π stacking (phenyl ring with hydrophobic residues) .

- MD Simulations : Perform 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Validate predictions with in vitro kinase assays (IC₅₀ determination) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell line: HEK293 vs. HeLa; incubation time: 24h vs. 48h).

- Metabolic Stability : Test compound stability in cell media (LC-MS quantification of degradation products) .

- Control Experiments : Include DMSO vehicle controls and reference inhibitors (e.g., staurosporine for kinase assays) .

Safety and Handling

Q. What are the critical safety considerations during synthesis and handling?